molecular formula C20H29ClN2O4 B13832412 8-(4-chlorophenoxy)-2-methylideneoctanoic acid;(2S)-pyrrolidine-2-carboxamide

8-(4-chlorophenoxy)-2-methylideneoctanoic acid;(2S)-pyrrolidine-2-carboxamide

Cat. No.: B13832412
M. Wt: 396.9 g/mol
InChI Key: FFLHMHLGUKQLEC-VWMHFEHESA-N
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Description

8-(4-chlorophenoxy)-2-methylideneoctanoic acid;(2S)-pyrrolidine-2-carboxamide is a complex organic compound with the molecular formula C20H26ClNO4. This compound is known for its unique structure, which includes a chlorophenoxy group and a pyrrolidine carboxamide group. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-chlorophenoxy)-2-methylideneoctanoic acid;(2S)-pyrrolidine-2-carboxamide involves multiple steps. One common method includes the reaction of 4-chlorophenol with 2-methylideneoctanoic acid under controlled conditions to form the chlorophenoxy derivative. This intermediate is then reacted with (2S)-pyrrolidine-2-carboxamide in the presence of a coupling agent to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and pH to ensure high yield and purity. Solvent extraction and crystallization are commonly used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

8-(4-chlorophenoxy)-2-methylideneoctanoic acid;(2S)-pyrrolidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-(4-chlorophenoxy)-2-methylideneoctanoic acid;(2S)-pyrrolidine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(4-chlorophenoxy)-2-methylideneoctanoic acid;(2S)-pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(4-chlorophenoxy)-2-methylideneoctanoic acid;(2S)-pyrrolidine-2-carboxamide is unique due to its combination of a chlorophenoxy group with a pyrrolidine carboxamide group. This unique structure imparts specific chemical and biological properties, making it valuable in various research applications .

Properties

Molecular Formula

C20H29ClN2O4

Molecular Weight

396.9 g/mol

IUPAC Name

8-(4-chlorophenoxy)-2-methylideneoctanoic acid;(2S)-pyrrolidine-2-carboxamide

InChI

InChI=1S/C15H19ClO3.C5H10N2O/c1-12(15(17)18)6-4-2-3-5-11-19-14-9-7-13(16)8-10-14;6-5(8)4-2-1-3-7-4/h7-10H,1-6,11H2,(H,17,18);4,7H,1-3H2,(H2,6,8)/t;4-/m.0/s1

InChI Key

FFLHMHLGUKQLEC-VWMHFEHESA-N

Isomeric SMILES

C=C(CCCCCCOC1=CC=C(C=C1)Cl)C(=O)O.C1C[C@H](NC1)C(=O)N

Canonical SMILES

C=C(CCCCCCOC1=CC=C(C=C1)Cl)C(=O)O.C1CC(NC1)C(=O)N

Origin of Product

United States

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